4-Sulfinobut-2-enoic acid 4-Sulfinobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 302923-02-0
VCID: VC0107049
InChI: InChI=1S/C4H6O4S/c5-4(6)2-1-3-9(7)8/h1-2H,3H2,(H,5,6)(H,7,8)/b2-1+
SMILES: C(C=CC(=O)O)S(=O)O
Molecular Formula: C₄H₆O₄S
Molecular Weight: 150.15

4-Sulfinobut-2-enoic acid

CAS No.: 302923-02-0

Cat. No.: VC0107049

Molecular Formula: C₄H₆O₄S

Molecular Weight: 150.15

* For research use only. Not for human or veterinary use.

4-Sulfinobut-2-enoic acid - 302923-02-0

Specification

CAS No. 302923-02-0
Molecular Formula C₄H₆O₄S
Molecular Weight 150.15
IUPAC Name (E)-4-sulfinobut-2-enoic acid
Standard InChI InChI=1S/C4H6O4S/c5-4(6)2-1-3-9(7)8/h1-2H,3H2,(H,5,6)(H,7,8)/b2-1+
SMILES C(C=CC(=O)O)S(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure and Physical Properties

4-Sulfinobut-2-enoic acid possesses a unique molecular structure defined by its four-carbon backbone with specific functional groups. The compound has a molecular weight of 150.15 g/mol and a molecular formula of C4H6O4S . The structure features a linear carbon chain with an unsaturated bond between the second and third carbon atoms (in the (E) configuration), a carboxylic acid group at one end, and a sulfino group at the other end. This arrangement of functional groups contributes to its distinctive chemical behavior and reactivity profile.

Structural Identifiers and Chemical Notation

For computational chemistry and database purposes, 4-sulfinobut-2-enoic acid can be identified using several standardized notation systems. Its Canonical SMILES (Simplified Molecular Input Line Entry System) notation is C(C=CC(=O)O)S(=O)O, which provides a linear string representation of its molecular structure . The more comprehensive InChI (International Chemical Identifier) notation, InChI=1S/C4H6O4S/c5-4(6)2-1-3-9(7)8/h1-2H,3H2,(H,5,6)(H,7,8)/b2-1+, offers a complete and unambiguous description of the molecule including stereochemistry . Its InChI Key, HJRTZZUOYKUWRN-OWOJBTEDSA-N, serves as a condensed fixed-length identifier that facilitates database searching and computational analysis . These identifiers play crucial roles in modern chemical research, enabling precise communication about molecular structures across different platforms and databases.

Synthesis and Reactivity

Synthetic Pathways

Role in Organic Synthesis

Intermediate in Carbon Dioxide Incorporation

4-Sulfinobut-2-enoic acid serves as an important intermediate in reactions that incorporate carbon dioxide into organic molecules, specifically in the context of allylic sulfur compounds . The ability to utilize carbon dioxide as a carbon source in organic synthesis has gained significant attention due to environmental concerns and the drive toward more sustainable chemistry. The compound's role in these processes suggests its potential value in developing carbon-capturing chemical methodologies, where atmospheric CO2 could be converted into value-added chemicals through carefully designed reaction pathways.

Analytical Characterization

Spectroscopic Properties

The structural features of 4-sulfinobut-2-enoic acid would impart distinctive spectroscopic signatures that facilitate its identification and characterization. In infrared spectroscopy, characteristic absorption bands would be expected for the carboxylic acid (C=O stretch, O-H stretch), the alkene (C=C stretch), and the sulfino group (S=O stretch). Nuclear magnetic resonance (NMR) spectroscopy would reveal the presence of olefinic protons with characteristic chemical shifts and coupling patterns, while mass spectrometry would provide molecular weight confirmation and fragmentation patterns consistent with the structural features.

Data Tables and Structural Information

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-sulfinobut-2-enoic acid:

PropertyValue
IUPAC Name(E)-4-sulfinobut-2-enoic acid
Molecular FormulaC4H6O4S
Molecular Weight150.15 g/mol
Structural FeaturesUnsaturated carbon chain with carboxylic acid and sulfino groups
Configuration(E) geometry at the C=C double bond

Structural Identifiers

The following table presents the standardized structural identifiers for 4-sulfinobut-2-enoic acid:

Identifier TypeNotation
Canonical SMILESC(C=CC(=O)O)S(=O)O
InChIInChI=1S/C4H6O4S/c5-4(6)2-1-3-9(7)8/h1-2H,3H2,(H,5,6)(H,7,8)/b2-1+
InChI KeyHJRTZZUOYKUWRN-OWOJBTEDSA-N
CitationFocus
Piffl, M., et al. Eur. J. Org. Chem., 16, 2851 (2000) Study involving 4-sulfinobut-2-enoic acid

Applications and Future Research Directions

Future Research Opportunities

Future research on 4-sulfinobut-2-enoic acid might focus on exploring its full synthetic potential, developing more efficient methods for its preparation, and investigating its utility in constructing complex molecular architectures. The continued development of carbon dioxide utilization strategies may further enhance the importance of this compound in sustainable chemistry research. Additional spectroscopic and computational studies could provide deeper insights into its structural properties and reactivity patterns, facilitating its more effective utilization in chemical synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator